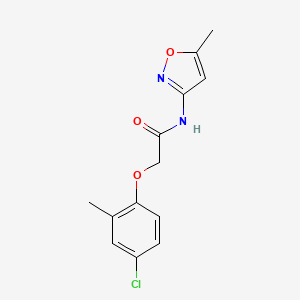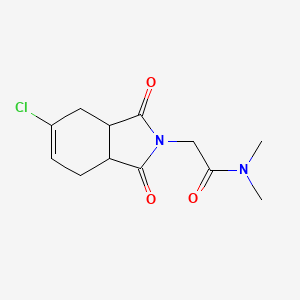
2-(4-chloro-2-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, starting from basic reactants to the final product through specific reaction conditions. For example, N-methyl-2-(4-phenoxyphenoxy)acetamide, a compound with a somewhat similar structure, was synthesized using N-methylchloroacetamide and 4-phenoxyphenol in N,N-dimethylformamide (DMF) solvent with anhydrous potassium carbonate. This process achieved an yield exceeding 85% under controlled conditions (He Xiang-qi, 2007).
Molecular Structure Analysis
Molecular structure analysis often involves various spectroscopic techniques. The structure of compounds with similar functionality has been elucidated using techniques such as IR, MS, 1HNMR, and sometimes X-ray crystallography to confirm their molecular framework and identify key functional groups and their spatial arrangement (B. Rao, T. Seshadri, M. L. Rao, 1987).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including but not limited to, reactions with sulfuryl chloride, which modify their functional groups and thus their chemical properties. An example is the conversion of N-Methyl-2-(4-phenoxyphenoxy) acetamide to its chlorinated version under specific conditions, showcasing the reactivity of such molecules (Gao Yonghong, 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application and handling. The crystal and molecular structures of compounds like N-(5-Chloro-2-hydroxy-phenyl)-acetamide have been analyzed, showing how intermolecular interactions influence their physical state and stability (Xinchen Chi et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other chemicals, define the utility and safety of these compounds. Studies on similar molecules, such as the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, provide insights into their chemical behavior and potential applications (N. Lazareva et al., 2017).
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides like acetochlor and metolachlor, which share structural similarities with the query compound, has focused on their metabolism in human and rat liver microsomes. These studies have shed light on the carcinogenic potential of these herbicides, attributed to metabolic activation pathways leading to DNA-reactive products. Such research provides a foundational understanding of how chloroacetamide compounds, potentially including "2-(4-chloro-2-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide," undergo biotransformation and the implications for toxicity and safety assessment (Coleman et al., 2000).
Synthesis and Evaluation of Novel Compounds
Studies on the synthesis of novel compounds derived from chloroacetamide and their evaluation for antimicrobial and other biological activities demonstrate the versatility and potential utility of these compounds in drug discovery. For instance, the synthesis of novel imines and thiazolidinones from related chloroacetamide derivatives and their subsequent evaluation for antibacterial and antifungal activities highlight the potential for discovering new therapeutic agents from chloroacetamide-based compounds (Fuloria et al., 2009).
Anticancer and Anti-Inflammatory Activities
Research into the anticancer and anti-inflammatory activities of synthesized acetamide derivatives, including chloroacetamide analogs, underscores the potential of these compounds in medicinal chemistry. These studies often involve the development of new chemical entities and the evaluation of their biological activities, providing insights into the therapeutic applications of acetamide derivatives in treating various conditions (Rani et al., 2014).
Environmental and Health Safety Assessments
Evaluations of the safety and environmental impact of novel compounds, including chloroacetamide derivatives, are critical for their potential use in various applications. Studies focusing on the toxicological assessment of novel cooling compounds, for example, assess their safety for use in food and beverage applications, highlighting the importance of understanding the metabolic pathways and potential health effects of these compounds (Karanewsky et al., 2015).
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-5-10(14)3-4-11(8)18-7-13(17)15-12-6-9(2)19-16-12/h3-6H,7H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTQTSIBVOLUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[3-(2-aminoethyl)benzyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5504289.png)
![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5504305.png)

![2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5504319.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5504323.png)
![N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5504327.png)
![2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5504328.png)
![5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5504332.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5504349.png)
![(3S)-N,N-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]azepan-3-amine](/img/structure/B5504356.png)

![1-(2-aminoethyl)-N-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504370.png)